molecular formula C16H23NO B5346189 N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide

Cat. No. B5346189
M. Wt: 245.36 g/mol
InChI Key: UQKNSTVJSIFTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals in the United States. U-47700 has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria and relaxation. However, its use has been associated with several adverse effects, including respiratory depression, addiction, and overdose.

Mechanism of Action

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide acts on the μ-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it produces a range of effects, including pain relief, sedation, and euphoria. It also activates the reward pathway in the brain, which is responsible for the pleasurable effects of drugs.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a range of psychological effects, including euphoria, relaxation, and decreased anxiety.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide has several advantages for use in lab experiments, including its potent analgesic effects and its ability to produce euphoria and relaxation. However, its use is associated with several limitations, including its potential for addiction, respiratory depression, and overdose.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide, including the development of safer and more effective pain medications, the investigation of its potential use in the treatment of opioid addiction, and the development of new compounds that target the μ-opioid receptor with fewer adverse effects. Further research is also needed to better understand the mechanisms of action and the long-term effects of this compound on the brain and body.

Synthesis Methods

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide can be synthesized using a multistep process that involves the reaction of various chemicals, including cyclopentanone, 2,5-dimethylphenethylamine, and chloroacetyl chloride. The resulting product is then purified using chromatography techniques to obtain the pure compound.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide has been extensively studied for its analgesic properties and its potential use as a pain medication. It has been found to be a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Several studies have also investigated the potential use of this compound in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and physical dependence than other opioids.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-8-9-12(2)15(10-11)13(3)17-16(18)14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNSTVJSIFTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.